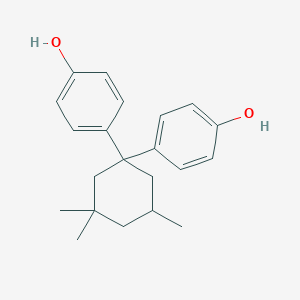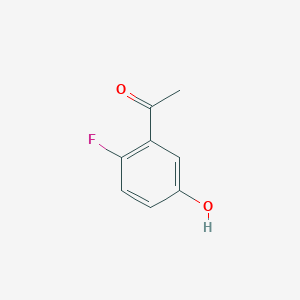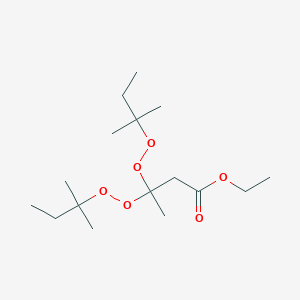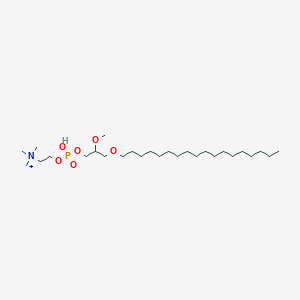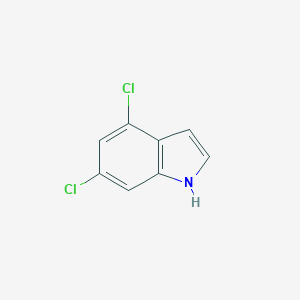
4,6-二氯-1H-吲哚
描述
The compound 4,6-Dichloro-1H-indole is a derivative of the indole nucleus, which is a fundamental scaffold in a variety of natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, which are often associated with interactions with DNA and proteins.
Synthesis Analysis
The synthesis of indole derivatives can involve complex reactions. For instance, the synthesis of a COX-2 inhibitor with a chloroindole structure involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the possibility of executing the entire sequence in a single pot . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which was achieved through a three-step substitution reaction . Additionally, a one-pot synthesis method using a TiCl(4)-catalyzed hydroamination followed by a 5-endo Heck cyclization was described for the synthesis of indoles starting from 2-chloroaniline .
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and confirmed by single crystal X-ray diffraction studies . For example, the structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed in this manner, and the compound was found to crystallize in the monoclinic crystal system . The crystal structure data can be compared with molecular crystal structures determined by density functional theory (DFT) to understand the chemical properties of the compounds .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The hydroamination/Heck reaction sequence is an example of a highly regioselective one-pot synthesis of indoles . The removal of the chloroacetyl moiety from chloroacetic acid esters is another reaction that indole derivatives can undergo, which can lead to selectively substituted derivatives with potential biological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For instance, the molecular shape of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles was not affected by the substitution pattern, and all molecules exhibited the same conformation with very similar geometries . The intermolecular interactions in these compounds are limited to weak hydrogen bonds, π-π stacking interactions, and several C-H···π interactions, which, along with shape recognition, dominate the packing of the molecules in the crystal lattice . DFT calculations, frontier molecular orbitals, and molecular electrostatic potential energy studies are crucial in understanding the reactivity and interaction potential of these compounds .
科学研究应用
新型吲哚衍生物及其应用
- 对新型吲哚衍生物的研究,包括与4,6-二氯-1H-吲哚相关的化合物,在各个领域展示了多样的应用。这些化合物通过光谱技术和X射线衍射(XRD)进行表征,具有潜在的非线性光学(NLO)性质,这对高科技应用至关重要 (Tariq et al., 2020)。
吲哚在生物和化学合成中的应用
- 吲哚核,与4,6-二氯-1H-吲哚在结构上相似,是许多生物活性化合物中的关键组成部分。吲哚的合成和官能化对制药和农药领域至关重要,采用了钯催化反应等方法 (Cacchi & Fabrizi, 2005)。
环保应用中的吲哚衍生物
- 吲哚衍生物,与4,6-二氯-1H-吲哚相关,已被探索其抗菌和抑制藻类生长的性质。当这些化合物被纳入丙烯酸金属盐树脂中时,表现出增强的防污能力,在海洋环境中具有益处 (Chunhua et al., 2020)。
吲哚在传感和检测技术中的应用
- 吲哚化合物,类似于4,6-二氯-1H-吲哚,已被开发为化学传感器,展示出对特定金属离子的选择性识别。这些性质对环境监测和分析化学中的应用至关重要 (Şenkuytu等,2019)。
吲哚在阴离子传感中的应用
- 吲哚衍生物在阴离子传感中也非常有效,某些化合物展示出对特定阴离子的选择性识别。这一性质对环境监测和化学分析中的应用至关重要 (Bayindir & Saracoglu, 2016)。
安全和危害
4,6-Dichloro-1H-indole is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
Indole derivatives, including 4,6-Dichloro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures . Therefore, the future directions of 4,6-Dichloro-1H-indole could involve further exploration of its therapeutic potential and its use in the synthesis of novel biologically active compounds.
属性
IUPAC Name |
4,6-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGYRHZQFZCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560075 | |
| Record name | 4,6-Dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-indole | |
CAS RN |
101495-18-5 | |
| Record name | 4,6-Dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


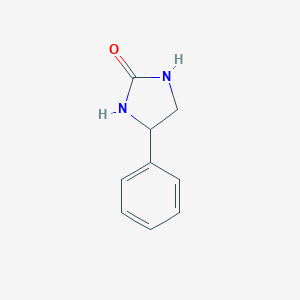
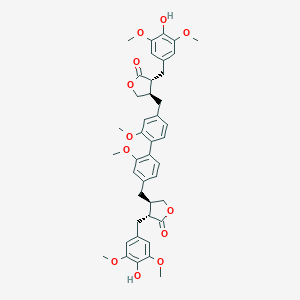
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
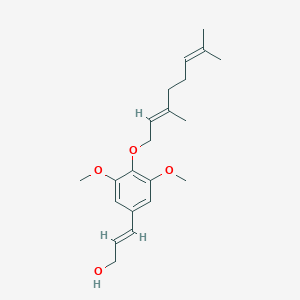
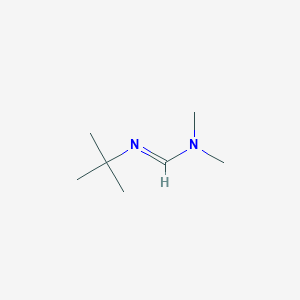
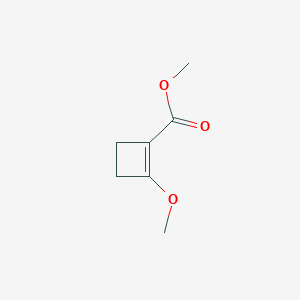
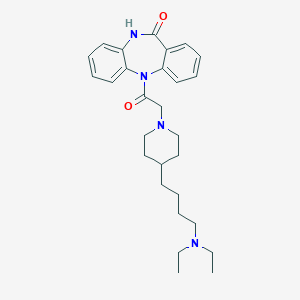
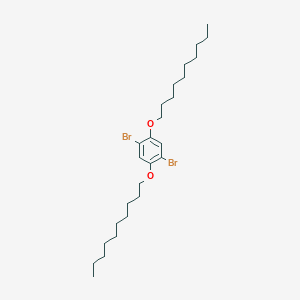
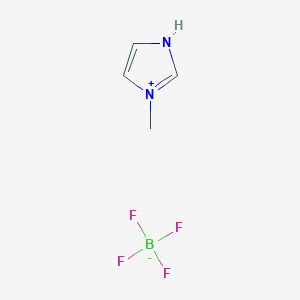
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
